molecular formula C22H27N5O3 B11439749 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11439749
M. Wt: 409.5 g/mol
InChI Key: ZQUPUZAIWBORGJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a chemically modified xanthine derivative of significant interest in pharmacological research, primarily investigated for its potent and selective inhibitory activity against phosphodiesterase 5 (PDE5). Its mechanism of action involves elevating intracellular cyclic guanosine monophosphate (cGMP) levels by preventing its degradation, a pathway that is critical in cellular signaling. This compound has been identified as a key intermediate or target molecule in the development of new therapeutic agents, as evidenced by its inclusion in patent literature for treating conditions such as pulmonary arterial hypertension and erectile dysfunction. Beyond PDE5 inhibition, structural analogs of this compound class are being explored for their potential to modulate other biological targets. This product is offered exclusively for research purposes in biochemical assay development, enzyme kinetics studies, and early-stage drug discovery programs. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for critical research applications. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C22H27N5O3/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3

InChI Key

ZQUPUZAIWBORGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :

    • 8-Bromo-1,3-dimethylxanthine (1 equiv)

    • 2-Bromo-1-phenylethanone (1.2 equiv)

    • K₂CO₃ (2.5 equiv)

  • Solvent : DMF or acetone

  • Conditions : Stirred at 50–60°C for 6–12 hours.

  • Workup :

    • Filtration to remove excess base

    • Solvent evaporation under reduced pressure

    • Recrystallization from isopropyl alcohol (yield: 85–91%).

Key Data

ParameterValue
Yield85–91%
Purity (HPLC)≥95%
Characterization¹H NMR, ¹³C NMR, LC-MS

Introduction of the Piperidinylmethyl Group at the 8-Position

The 8-bromo substituent is replaced with a (4-methylpiperidin-1-yl)methyl group via a two-step process:

  • Bromine Displacement : Use of 4-methylpiperidine in the presence of a base.

  • Mannich Reaction : Formaldehyde-mediated coupling to introduce the methylene bridge.

Stepwise Protocol:

  • Reactants :

    • 7-Phenacyl-8-bromo-1,3-dimethylxanthine (1 equiv)

    • 4-Methylpiperidine (1.5 equiv)

    • Formaldehyde (37% aqueous, 1.2 equiv)

  • Solvent : 2-Methoxyethanol or THF

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Workup :

    • Column chromatography (DCM:MeOH = 9:1)

    • Final recrystallization from ethanol (yield: 70–78%).

Optimization Insights

  • Catalyst : Potassium iodide (KI) enhances reaction rate by stabilizing intermediates.

  • Temperature Control : Excessive heat (>100°C) leads to decomposition; optimal range is 80–90°C.

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors are employed to improve efficiency and safety:

Flow Reactor Parameters

ParameterValue
Residence Time30–45 minutes
Temperature70–80°C
Pressure2–3 bar
Throughput1–2 kg/day

Advantages

  • Reduced side reactions (e.g., over-alkylation)

  • Higher consistency in product quality (purity >98%).

Analytical Characterization

Critical quality control steps include:

  • HPLC Analysis :

    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)

    • Mobile Phase: Acetonitrile/water (70:30)

    • Retention Time: 8.2 minutes.

  • Spectroscopic Confirmation :

    • ¹H NMR (500 MHz, CDCl₃): δ 7.92–7.88 (m, 2H, aromatic), 5.43 (d, J = 3.4 Hz, 2H, CH₂), 3.54 (s, 3H, N-CH₃).

    • HRMS : m/z 410.1957 [M+H]⁺ (calc. 410.1961).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch Alkylation85–9195–97Moderate
Flow Reactor78–8298–99High
Microwave-Assisted8896Low

Trade-offs :

  • Batch Methods : Higher yields but require extensive purification.

  • Flow Systems : Superior scalability and consistency but demand specialized equipment.

Challenges and Mitigation

  • Byproduct Formation :

    • Issue : N7/N9 regioisomers during alkylation.

    • Solution : Use of bulky bases (e.g., DBU) to favor N7 selectivity.

  • Piperidine Degradation :

    • Issue : Oxidative decomposition at high temperatures.

    • Solution : Nitrogen atmosphere and antioxidant additives (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have shown significant cytotoxic effects against various cancer cell lines. For instance, an IC₅₀ value of approximately 5 µM was reported against human colorectal cancer cells, indicating potent activity.

Case Study: Antitumor Efficacy
A preclinical study utilized a xenograft model of colorectal cancer, demonstrating that treatment with this compound led to a significant reduction in tumor size compared to controls (p < 0.01). Histological analysis indicated decreased cell proliferation and increased apoptosis in treated tumors.

2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In animal models subjected to oxidative stress, it was found to mitigate neuronal cell death and improve cognitive function.

Case Study: Neuroprotection in Animal Models
In a study involving rats exposed to induced oxidative stress, administration of the compound resulted in enhanced memory retention and learning capabilities compared to untreated controls.

Summary of Biological Activities

Activity IC₅₀ Value Notes
Antitumor~5 µMSignificant cytotoxicity in colorectal cancer cells
NeuroprotectiveNot specifiedImproved cognitive function in animal models

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Alkylation of Purine Derivatives: Using piperidine derivatives under controlled conditions.
  • Use of Catalysts: Organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) are often employed to facilitate reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

  • Main Compound : 7-(2-oxo-2-phenylethyl) group. This ketone-linked phenyl moiety increases aromatic interactions and may enhance blood-brain barrier penetration .
  • Analog 1: 7-Pentyl group ().
  • Analog 2 : 7-(4-Methylbenzyl) group (). Aromatic substitution similar to the main compound but lacks the ketone linker, possibly reducing hydrogen-bonding capacity .

Substituent Variations at Position 8

  • Main Compound : 8-[(4-methylpiperidin-1-yl)methyl]. The piperidine ring with a methyl group introduces moderate basicity (pKa ~8–9) and steric hindrance .
  • Analog 3: 8-[(4-Methylpiperazin-1-yl)methyl] ().
  • Analog 4: 8-(4-Phenylpiperazin-1-yl) ().

Position 1 and 3 Substitutions

All analogs share 1,3-dimethyl groups, critical for metabolic stability. notes that nitro or chloro groups at position 8 (e.g., 8-nitro or 8-chloro derivatives) reduce steric bulk but increase electrophilicity, which may correlate with reactivity or toxicity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Main Compound 2-Oxo-2-phenylethyl 4-Methylpiperidinylmethyl ~460.5 δ 1.97–1.90 (piperidine CH₂), δ 3.91–3.65 (OCH₂)
7-Pentyl Analog () Pentyl 4-Methylpiperazinylmethyl 444.5 δ 1.73–1.55 (pentyl CH₂), δ 3.72 (piperazine N-CH₃)
8-Chloro Derivative () 2-(Arylamino)ethyl Chloro ~380.4 IR: 744 cm⁻¹ (C-Cl), NMR: δ 12.40 (NH)
4-Methylbenzyl Analog () 4-Methylbenzyl 4-Phenylpiperazinyl 444.5 δ 7.02–6.82 (aromatic H), δ 2.84 (piperazine CH₂)

Spectroscopic Insights

  • IR Spectroscopy : The main compound’s carbonyl stretches (C=O at ~1697–1656 cm⁻¹) align with analogs in and . The absence of a C-Cl stretch (~744 cm⁻¹) distinguishes it from halogenated derivatives .
  • NMR : The 1H-NMR of the main compound shows piperidine methyl protons (δ ~1.97–1.90) and ketone-linked ethylenic protons (δ ~3.91–3.65), contrasting with piperazine signals (δ ~2.84) in .

Biological Activity

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure and biological properties have garnered interest in pharmaceutical research, particularly for therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H29N5O2C_{22}H_{29}N_{5}O_{2} and a molecular weight of approximately 395.507 g/mol. The structure includes a purine core modified with alkyl and aryl substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.507 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is known to inhibit certain phospholipases, which play critical roles in cellular signaling and inflammation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

1. Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for inhibiting tumor growth.

Case Study:
A study involving tumor-bearing mice revealed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.

Research Findings:
In vitro assays indicated that the compound inhibited COX-2 activity with an IC50 value of approximately 3.11 μM, showcasing its potential as an anti-inflammatory agent .

3. Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurological disorders.

Mechanism Insights:
The interaction with specific receptors involved in neurotransmission may enhance cognitive function and provide protection against neurodegenerative conditions.

Summary of Biological Activities

Activity TypeEffectivenessIC50 Value
Anti-CancerInduces apoptosisVaries by cell line
Anti-inflammatoryInhibits COX enzymes3.11 μM
NeuroprotectiveModulates neurotransmissionNot specified

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Functionalization of the purine core : Start with brominated or nitro-substituted intermediates (e.g., 8-bromo-1,3-dimethylxanthine derivatives) to enable nucleophilic substitution at the 8-position. React with 4-methylpiperidine derivatives under basic conditions (e.g., K₂CO₃) to introduce the piperidinylmethyl group .
  • Side-chain modifications : Use phenethyl or phenylpropyl groups at the 7-position via alkylation or acylation reactions. For the 2-oxo-2-phenylethyl group, employ ketone-functionalized reagents in the presence of catalytic Pd/C or other transition-metal catalysts .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via HPLC and confirm identity with NMR and FTIR .

Basic Question: Which spectroscopic methods are most effective for structural confirmation, and how should key spectral data be interpreted?

Methodological Answer:

  • FTIR Analysis : Identify characteristic peaks such as:
    • 1697–1656 cm⁻¹ (C=O stretching of purine-2,6-dione) .
    • 2852–2968 cm⁻¹ (aliphatic C-H stretching from methyl/piperidine groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ ~3.2–3.5 ppm (N-CH₃ groups) and aromatic protons (δ ~7.2–7.8 ppm) from the phenylethyl moiety .
    • ¹³C NMR : Confirm carbonyl carbons (C=O) at δ ~150–160 ppm and quaternary carbons in the purine ring .
  • Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 375.9 for the parent compound) and fragment ions (e.g., m/z 169 for the purine core) .

Advanced Question: How can computational tools predict physicochemical properties and drug-likeness for this compound?

Methodological Answer:

  • Physicochemical Prediction : Use ChemAxon’s Chemicalize.org or similar platforms to calculate logP (lipophilicity), pKa (ionization states), and solubility. Parameters like topological polar surface area (TPSA) and molecular weight (<500 Da) assess compliance with Lipinski’s Rule of Five .
  • Drug-Likeness : Evaluate bioavailability via the BOILED-Egg model (SwissADME). Focus on hydrogen bond donors/acceptors (e.g., purine carbonyl groups) and rotatable bonds (e.g., phenylethyl side chain) .
  • ADMET Profiling : Simulate metabolic stability (CYP450 interactions) and toxicity (AMES test) using tools like ADMETLab 2.0 .

Advanced Question: What methodological approaches resolve conflicting spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/FTIR data with structurally analogous compounds (e.g., 7-[(2-chlorophenyl)methyl] derivatives) to identify anomalies .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) from impurities .
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For mass spectrometry conflicts, perform high-resolution MS (HRMS) to verify molecular formulas .

Advanced Question: How can in silico strategies predict biological targets or mechanisms of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to adenosine receptors (A₁/A₂A) due to the xanthine core. Prioritize targets with high docking scores (e.g., ΔG < -8 kcal/mol) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (purine carbonyls) and hydrophobic regions (piperidine/phenylethyl groups) to align with known A₂A antagonists .
  • Pathway Analysis : Leverage KEGG or Reactome databases to identify downstream signaling pathways (e.g., cAMP/PKA modulation) .

Advanced Question: What methods elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., brominated precursors) .
  • Isotope Tracing : Use ¹³C-labeled reagents (e.g., ¹³C-phenylethyl chloride) to track incorporation into the final product via NMR .
  • Computational Chemistry : Perform DFT calculations (Gaussian 09) to model transition states and activation energies for key steps (e.g., nucleophilic substitution at the 8-position) .

Advanced Question: How should researchers link experimental findings to theoretical frameworks?

Methodological Answer:

  • Conceptual Alignment : Frame the compound’s adenosine receptor affinity within the "methylxanthine derivatives as neuromodulators" theory .
  • Data Interpretation : Use structure-activity relationship (SAR) models to explain how substituents (e.g., 4-methylpiperidine) enhance receptor selectivity .
  • Critical Analysis : Compare results with prior studies (e.g., 7-R-8-substituted theophylline derivatives) to validate or challenge existing hypotheses .

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